molecular formula C4H11ClN2 B11731052 Cyclobutane-1,3-diamine hydrochloride

Cyclobutane-1,3-diamine hydrochloride

Cat. No.: B11731052
M. Wt: 122.60 g/mol
InChI Key: NTKNEWRBPZFINY-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine hydrochloride is an organic compound with the chemical formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amino groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine hydrochloride can be synthesized through the reaction of cyclobutanone with ammonia. The reaction typically involves high temperature and high pressure to facilitate the formation of the diamine. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation of cyclobutanone in the presence of ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutane-1,3-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active sites of enzymes or receptors, thereby affecting their activity. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutane-1,3-diamine hydrochloride is unique due to its specific ring structure and the positioning of the amino groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

cyclobutane-1,3-diamine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,5-6H2;1H

InChI Key

NTKNEWRBPZFINY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)N.Cl

Origin of Product

United States

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